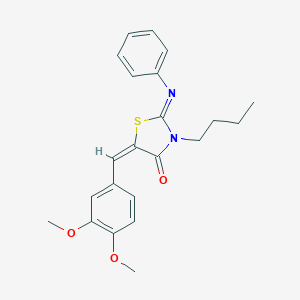
(5Z)-3-cyclohexyl-5-(1H-indol-3-ylmethylidene)-2-(4-methoxyphenyl)imino-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5Z)-3-cyclohexyl-5-(1H-indol-3-ylmethylidene)-2-(4-methoxyphenyl)imino-1,3-thiazolidin-4-one, also known as compound A, is a thiazolidinone derivative that has been studied for its potential therapeutic applications. This compound has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer effects.
作用机制
The mechanism of action of (5Z)-3-cyclohexyl-5-(1H-indol-3-ylmethylidene)-2-(4-methoxyphenyl)imino-1,3-thiazolidin-4-one A is not fully understood, but it is thought to involve the modulation of various signaling pathways. In cancer cells, this compound A has been found to inhibit the Akt/mTOR pathway, which is involved in cell proliferation and survival. Inflammatory signaling pathways such as NF-κB and MAPK are also thought to be modulated by this compound A, leading to reduced inflammation. The antioxidant effects of this compound A are thought to involve the scavenging of free radicals and the upregulation of antioxidant enzymes.
Biochemical and Physiological Effects:
Compound A has been found to exhibit various biochemical and physiological effects, including the modulation of signaling pathways, the inhibition of cell proliferation, and the reduction of inflammation and oxidative stress. In cancer cells, this compound A has been found to induce apoptosis and inhibit cell proliferation, leading to reduced tumor growth. Inflammatory cytokines such as TNF-α and IL-6 have been found to be reduced by this compound A, leading to reduced inflammation. The antioxidant effects of this compound A have been found to reduce oxidative damage and improve cellular function.
实验室实验的优点和局限性
One advantage of using (5Z)-3-cyclohexyl-5-(1H-indol-3-ylmethylidene)-2-(4-methoxyphenyl)imino-1,3-thiazolidin-4-one A in lab experiments is its diverse range of biological activities, which make it a promising candidate for various therapeutic applications. Another advantage is its relatively simple synthesis method, which makes it accessible to researchers. However, one limitation of using this compound A is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
未来方向
For the study of (5Z)-3-cyclohexyl-5-(1H-indol-3-ylmethylidene)-2-(4-methoxyphenyl)imino-1,3-thiazolidin-4-one A include investigating its potential therapeutic applications in neurodegenerative disorders and optimizing its pharmacokinetic properties.
合成方法
The synthesis of (5Z)-3-cyclohexyl-5-(1H-indol-3-ylmethylidene)-2-(4-methoxyphenyl)imino-1,3-thiazolidin-4-one A involves the reaction of cyclohexyl isothiocyanate with 4-methoxybenzaldehyde to form the corresponding Schiff base, which is then reacted with indole-3-carboxaldehyde to obtain the final product. The reaction is carried out in the presence of a base and a solvent such as ethanol or methanol. The purity of the this compound can be confirmed using various analytical techniques, including NMR spectroscopy and mass spectrometry.
科学研究应用
Compound A has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and oxidative stress. In cancer research, (5Z)-3-cyclohexyl-5-(1H-indol-3-ylmethylidene)-2-(4-methoxyphenyl)imino-1,3-thiazolidin-4-one A has been found to exhibit anticancer effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines, including breast, lung, and colon cancer. Inflammation is a key factor in many diseases, including arthritis and inflammatory bowel disease. Compound A has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the activity of inflammatory enzymes. Oxidative stress is also implicated in many diseases, including neurodegenerative disorders and cardiovascular disease. Compound A has been found to exhibit antioxidant effects by scavenging free radicals and reducing oxidative damage.
属性
分子式 |
C25H25N3O2S |
|---|---|
分子量 |
431.6 g/mol |
IUPAC 名称 |
(5Z)-3-cyclohexyl-5-(1H-indol-3-ylmethylidene)-2-(4-methoxyphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H25N3O2S/c1-30-20-13-11-18(12-14-20)27-25-28(19-7-3-2-4-8-19)24(29)23(31-25)15-17-16-26-22-10-6-5-9-21(17)22/h5-6,9-16,19,26H,2-4,7-8H2,1H3/b23-15-,27-25? |
InChI 键 |
HHSWCDIMZGCQOS-YOIRLTMBSA-N |
手性 SMILES |
COC1=CC=C(C=C1)N=C2N(C(=O)/C(=C/C3=CNC4=CC=CC=C43)/S2)C5CCCCC5 |
SMILES |
COC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CNC4=CC=CC=C43)S2)C5CCCCC5 |
规范 SMILES |
COC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CNC4=CC=CC=C43)S2)C5CCCCC5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 4-{[3-butyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B298874.png)
![5-(5-{[3-Butyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)-2-chlorobenzoic acid](/img/structure/B298875.png)
![5-{[5-(4-Morpholinyl)-2-furyl]methylene}-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B298876.png)




![4-(5-{[4-Oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B298885.png)
![5-[2,5-dimethyl-3-[(Z)-[2-(4-methylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]pyrrol-1-yl]benzene-1,3-dicarboxylic acid](/img/structure/B298888.png)
![3-methyl-2-(methylimino)-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-1,3-thiazolidin-4-one](/img/structure/B298889.png)

![2-[(4-{[3-Isobutyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B298892.png)

